Cas no 1251898-69-7 (methyl 2-cyclohexylpiperidine-4-carboxylate)

Methyl 2-cyclohexylpiperidine-4-carboxylate is a cyclohexyl-substituted piperidine derivative with a carboxylate ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features, which combine a rigid cyclohexyl moiety with a flexible piperidine ring. The ester group enhances its utility as an intermediate for further functionalization, such as hydrolysis to carboxylic acids or reduction to alcohols. Its stereochemistry and conformational flexibility may also make it valuable in the design of bioactive molecules, particularly in central nervous system (CNS) targeting compounds. The compound's stability and synthetic accessibility further contribute to its potential applications in research and development.
methyl 2-cyclohexylpiperidine-4-carboxylate structure
1251898-69-7 structure
商品名:methyl 2-cyclohexylpiperidine-4-carboxylate
CAS番号:1251898-69-7
MF:C13H23NO2
メガワット:225.32722401619
CID:6606566
PubChem ID:66732188

methyl 2-cyclohexylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 2-cyclohexylpiperidine-4-carboxylate
    • EN300-1478110
    • 1251898-69-7
    • インチ: 1S/C13H23NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h10-12,14H,2-9H2,1H3
    • InChIKey: LSSQCPPRMKPKES-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1CCNC(C1)C1CCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 225.172878976g/mol
  • どういたいしつりょう: 225.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 38.3Ų

methyl 2-cyclohexylpiperidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1478110-0.1g
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
0.1g
$1257.0 2023-05-23
Enamine
EN300-1478110-0.05g
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
0.05g
$1200.0 2023-05-23
Enamine
EN300-1478110-0.25g
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
0.25g
$1315.0 2023-05-23
Enamine
EN300-1478110-10.0g
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
10g
$6144.0 2023-05-23
Enamine
EN300-1478110-1.0g
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
1g
$1429.0 2023-05-23
Enamine
EN300-1478110-250mg
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
250mg
$1315.0 2023-09-28
Enamine
EN300-1478110-2500mg
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
2500mg
$2800.0 2023-09-28
Enamine
EN300-1478110-500mg
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
500mg
$1372.0 2023-09-28
Enamine
EN300-1478110-5000mg
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
5000mg
$4143.0 2023-09-28
Enamine
EN300-1478110-5.0g
methyl 2-cyclohexylpiperidine-4-carboxylate
1251898-69-7
5g
$4143.0 2023-05-23

methyl 2-cyclohexylpiperidine-4-carboxylate 関連文献

methyl 2-cyclohexylpiperidine-4-carboxylateに関する追加情報

Methyl 2-Cyclohexylpiperidine-4-Carboxylate: A Comprehensive Overview

Methyl 2-cyclohexylpiperidine-4-carboxylate, identified by the CAS number 1251898-69-7, is a compound of significant interest in contemporary chemical research. This compound belongs to the broader category of piperidine derivatives, which have garnered attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of methyl 2-cyclohexylpiperidine-4-carboxylate is characterized by a piperidine ring substituted with a cyclohexyl group at the 2-position and a methyl ester at the 4-position. This unique substitution pattern imparts distinctive chemical and physical properties to the compound, making it a valuable subject for further exploration.

The synthesis of methyl 2-cyclohexylpiperidine-4-carboxylate typically involves multi-step organic reactions, often employing strategies such as nucleophilic substitution, ring-opening polymerization, or esterification. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of such compounds. For instance, the use of transition metal catalysts has been reported to significantly enhance the yield and purity of piperidine derivatives, including methyl 2-cyclohexylpiperidine-4-carboxylate. These improvements not only facilitate large-scale production but also pave the way for exploring novel applications in various industries.

One of the most promising areas of application for methyl 2-cyclohexylpiperidine-4-carboxylate is in drug discovery. Piperidine derivatives are known for their ability to modulate various biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. Recent studies have demonstrated that certain piperidine-based compounds exhibit potent bioactivity against cancer cells, neurodegenerative diseases, and infectious pathogens. While methyl 2-cyclohexylpiperidine-4-carboxylate itself has not yet been extensively evaluated for pharmacological activity, its structural similarity to bioactive analogs suggests potential avenues for exploration in medicinal chemistry.

In addition to its pharmaceutical potential, methyl 2-cyclohexylpiperidine-4-carboxylate has shown promise in materials science applications. The compound's rigid molecular structure and ability to form hydrogen bonds make it a candidate for use in polymer synthesis or as a building block for advanced materials. Researchers have recently investigated the use of piperidine derivatives in creating stimuli-responsive polymers, which can exhibit reversible changes in properties under external stimuli such as temperature or pH. These findings highlight the versatility of methyl 2-cyclohexylpiperidine-4-carboxylate as a versatile chemical entity with broad applicability.

The physical properties of methyl 2-cyclohexylpiperidine-4-carboxylate are also worth noting. The compound is typically a crystalline solid with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These characteristics not only aid in its characterization but also facilitate its integration into larger chemical systems.

From an environmental perspective, understanding the fate and transport of methyl 2-cyclohexylpiperidine-4-carboxylate is crucial for assessing its potential impact on ecosystems. Recent studies have focused on evaluating the biodegradation pathways of piperidine derivatives under aerobic and anaerobic conditions. Results indicate that certain microbial communities possess enzymatic capabilities that enable the breakdown of these compounds into less complex molecules. While specific data on methyl 2-cyclohexylpiperidine-4-carboxylate are currently limited, these findings underscore the importance of conducting further research to ensure sustainable practices in its production and application.

In conclusion, methyl 2-cyclohexylpiperidine-4-carboxylate (CAS No. 1251898-69-7) stands as a testament to the ongoing innovation in organic chemistry. Its unique structure, versatile synthesis methods, and potential applications across multiple domains position it as a compound of significant scientific interest. As research continues to uncover new insights into its properties and functionalities, methyl 2-cyclohexylpiperidine-4-carboxylate is poised to play an increasingly important role in both academic and industrial settings.

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